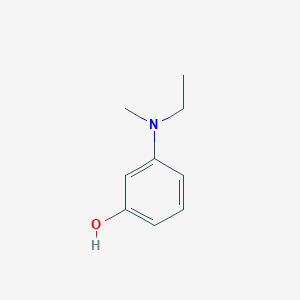

3-(Ethylmethylamino)phenol

Übersicht

Beschreibung

3-(Ethylmethylamino)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with an ethylmethylamino group at the third position of the phenol ring, making it unique in its structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylmethylamino)phenol typically involves the reaction of 3-ethylphenol with a methylation reagent. This process can be carried out under various conditions, depending on the desired yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize the yield and minimize by-products. The exact methods can vary, but they generally follow the principles of nucleophilic aromatic substitution .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylmethylamino)phenol undergoes several types of chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones, which are valuable compounds in various biochemical processes.

Reduction: Reduction of quinones back to phenols or hydroquinones is also a common reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are often used.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction and conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Intermediate in Organic Synthesis

3-(Ethylmethylamino)phenol serves as a crucial intermediate in synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new materials and chemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce functional groups into aromatic systems. |

| Coupling Reactions | Participates in coupling reactions to form larger molecular frameworks. |

| Electrophilic Aromatic Substitution | Acts as an electrophile or nucleophile depending on reaction conditions. |

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits potential antioxidant properties due to its phenolic structure. It can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage.

Antimicrobial Activity

Studies have shown that this compound can disrupt microbial cell membranes, demonstrating significant antimicrobial activity against various pathogens. Its mechanism involves interference with essential cellular processes, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Medical Applications

Pharmaceutical Development

this compound has been investigated for its analgesic properties. Formulations containing this compound are being developed for sustained-release delivery systems, allowing for prolonged therapeutic effects with reduced dosing frequency.

Table 2: Pharmaceutical Formulations of this compound

| Formulation Type | Description |

|---|---|

| Sustained-release Tablets | Designed for once-daily administration to maintain plasma concentration. |

| Injectable Solutions | Developed for rapid onset of action in pain management. |

Industrial Applications

Resins and Adhesives Production

In the industrial sector, this compound is utilized in producing resins and adhesives. Its chemical properties enhance the performance characteristics of these materials, such as adhesion strength and thermal stability.

Case Studies

-

Antioxidant Activity Study

A study published in a peer-reviewed journal investigated the antioxidant capacity of this compound using various assays. Results indicated a significant ability to scavenge free radicals, suggesting its potential use in food preservation and cosmetic formulations. -

Antimicrobial Efficacy Research

Another research effort focused on evaluating the antimicrobial properties of this compound against common bacterial strains. The findings revealed that this compound exhibited notable inhibitory effects, positioning it as a candidate for new antimicrobial drug development.

Wirkmechanismus

The mechanism of action of 3-(Ethylmethylamino)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and interfere with essential cellular processes.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.

3-Methylphenol: Similar structure but with a methyl group instead of an ethylmethylamino group.

3-Ethylphenol: Similar structure but with an ethyl group instead of an ethylmethylamino group.

Uniqueness

3-(Ethylmethylamino)phenol is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties compared to other phenols.

Biologische Aktivität

3-(Ethylmethylamino)phenol, a compound with the CAS number 50564-17-5, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, research findings, and applications in various fields, including pharmacology and biochemistry.

This compound is characterized by the presence of an ethylmethylamino group attached to a phenolic structure. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its potential as an inhibitor of certain serine proteases, which play critical roles in various physiological processes.

- Target Enzymes : The compound may inhibit serine proteases, which are essential for protein degradation and processing. This inhibition can lead to significant alterations in cellular functions and metabolic pathways.

- Biochemical Pathways : By inhibiting serine proteases, this compound can disrupt pathways such as blood coagulation and inflammation, presenting potential therapeutic applications in anticoagulation and anti-inflammatory treatments.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound exhibits significant inhibitory effects on various target enzymes. For instance:

- Antimicrobial Activity : Research indicates that the compound has antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains .

- Cellular Effects : The compound has shown varying effects on different cell types, particularly in inhibiting the growth of cancer cells by targeting critical enzymes involved in cell proliferation.

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of this compound:

- Dosage Effects : At low doses, the compound effectively inhibits target proteases without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

Case Studies

- Analgesic Potential : A study highlighted the analgesic properties of related compounds within the same chemical class as this compound. These compounds have shown promise in clinical trials for pain management due to their ability to modulate pain pathways effectively .

- Antibiotic Resistance : Another case study focused on the compound's role in overcoming antibiotic resistance. By targeting specific enzymes involved in bacterial cell wall synthesis, it demonstrated potential as a novel antibiotic agent .

Applications

The biological activities of this compound extend across several fields:

- Pharmaceutical Development : Its enzyme inhibitory properties make it a valuable candidate for drug development aimed at treating conditions such as inflammation and infections .

- Biochemical Research : As a chemical probe, it is utilized in studies investigating interactions between phenolic compounds and biological systems, aiding in the understanding of biochemical pathways .

Eigenschaften

IUPAC Name |

3-[ethyl(methyl)amino]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10(2)8-5-4-6-9(11)7-8/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTIRJGIJDODDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544921 | |

| Record name | 3-[Ethyl(methyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50564-17-5 | |

| Record name | 3-[Ethyl(methyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.